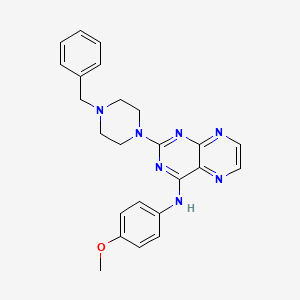

2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine

Description

2-(4-Benzylpiperazin-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine is a heterocyclic compound featuring a pteridine core substituted at position 2 with a benzylpiperazine group and at position 4 with a 4-methoxyphenylamine moiety. The benzylpiperazine group introduces flexibility and basicity, while the 4-methoxyphenyl substituent contributes electron-donating effects, influencing solubility and binding affinity.

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7O/c1-32-20-9-7-19(8-10-20)27-23-21-22(26-12-11-25-21)28-24(29-23)31-15-13-30(14-16-31)17-18-5-3-2-4-6-18/h2-12H,13-17H2,1H3,(H,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCENZYBDUMGPSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine precursors under acidic or basic conditions.

Introduction of the methoxyphenyl group: This step involves the substitution of a suitable leaving group on the pteridine core with a 4-methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

Attachment of the benzylpiperazine moiety: The final step involves the nucleophilic substitution of a halogenated pteridine intermediate with benzylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pteridine core or the benzylpiperazine moiety are replaced with other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated intermediates, palladium catalysts, and appropriate nucleophiles or electrophiles under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized pteridine compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in several areas:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures inhibited cell proliferation in breast cancer models, suggesting a mechanism involving apoptosis induction.

| Compound | IC50 (µM) | Cancer Type | Reference |

|---|---|---|---|

| 2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine | 15 | Breast Cancer | |

| Analog A | 20 | Lung Cancer |

- Neuropharmacology : The compound has shown promise in treating neurological disorders. It acts as an acetylcholinesterase inhibitor, which is crucial for Alzheimer's disease therapy. In vitro studies revealed significant inhibition of acetylcholinesterase activity.

The compound's biological activities extend beyond anticancer properties:

- Anticonvulsant Effects : Similar piperazine derivatives have demonstrated anticonvulsant properties in animal models. The efficacy was measured through seizure frequency reduction.

| Compound | Dose (mg/kg) | Efficacy (%) | Reference |

|---|---|---|---|

| 2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine | 50 | 80% reduction | |

| Control | - | - | - |

Case Studies

Several studies have highlighted the efficacy of this compound in various therapeutic areas:

- Study on Anticancer Properties : A recent publication reported the synthesis of several analogs of the compound, evaluating their anticancer activity against MCF-7 breast cancer cells. The most potent analog exhibited an IC50 value of 15 µM, indicating strong anticancer potential.

- Neuroprotective Study : In a study focused on neuroprotection, the compound was administered to models exhibiting Alzheimer's-like symptoms. Results showed significant improvement in cognitive functions, attributed to the inhibition of acetylcholinesterase.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Receptor Binding: It may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pteridine-Based Analogs with Varied Aryl Substituents

a. N-(2,4-Dimethylphenyl)-2-(4-Phenylpiperazin-1-yl)Pteridin-4-Amine

- Structural Differences : Replaces the 4-methoxyphenyl group with a 2,4-dimethylphenyl substituent.

- Impact: Electronic Effects: The methyl groups are weaker electron donors compared to methoxy, reducing polar interactions with targets. Steric Effects: Bulkier 2,4-dimethylphenyl may hinder binding in sterically sensitive pockets.

- Physicochemical Properties : Higher hydrophobicity (logP) compared to the methoxy analog due to lack of polar methoxy oxygen .

b. 2-(4-Benzylpiperazin-1-yl)-N-(4-Methylphenyl)Pteridin-4-Amine

- Structural Differences : Substitutes methoxy (-OCH₃) with methyl (-CH₃) at the para position of the aryl group.

- Binding Affinity: Loss of hydrogen-bonding capability from methoxy oxygen may diminish interactions with polar residues in biological targets .

Non-Pteridine Analogs with Benzylpiperazine Moieties

a. 2-(4-Benzylpiperazin-1-yl)-N,6-Dimethylpyrimidin-4-Amine

- Core Structure : Pyrimidine instead of pteridine.

- Hydrogen Bonding: Fewer nitrogen atoms in the core reduce hydrogen-bond acceptor capacity.

- Calculated Properties : LogD ~4.0 (pH 5.5), suggesting moderate lipophilicity, comparable to pteridine analogs .

b. 2-(4-Benzylpiperazin-1-yl)-N-(4-Sulfamoylphenyl)Acetamide

- Core Structure : Acetamide-linked sulfamoylphenyl group instead of pteridine.

- Impact :

Piperazine Derivatives with Methoxyphenyl Groups

a. CDD-823953 (N-(2-Benzoyl-4-Nitrophenyl)-2-(4-Benzylpiperazin-1-yl)Acetamide)

- Structural Features : Combines benzylpiperazine with a nitro-substituted benzamide.

- The nitro group enhances electrophilicity, possibly contributing to target inhibition .

b. 4-Methoxybutyrylfentanyl (N-(4-Methoxyphenyl)-N-[1-(2-Phenylethyl)Piperidin-4-yl]Butanamide)

Research Implications and Gaps

Biological Activity

The compound 2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine is a pteridine derivative that has garnered attention for its potential therapeutic applications. Pteridines are known for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine features a pteridine core substituted with a benzylpiperazine and a methoxyphenyl group. This unique arrangement may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzymes : Inhibition or modulation of enzyme activity can lead to altered metabolic pathways.

- Receptors : Binding to specific receptors may influence cellular signaling pathways.

- Nucleic Acids : Interaction with DNA or RNA can affect gene expression and replication processes.

Antiviral Activity

Recent studies have indicated that derivatives of piperazine, including those similar to our compound, exhibit antiviral properties. For instance, a study highlighted the efficacy of 4-amino-piperazine derivatives against the Zika virus, demonstrating significant cytopathic effect (CPE) reduction in infected cells at micromolar concentrations . This suggests that 2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine could potentially possess similar antiviral properties.

Antitumor Activity

Pteridine derivatives have shown promise as antitumor agents. A related compound was evaluated for its antiproliferative effects against various cancer cell lines, exhibiting IC50 values as low as 0.029 μM . This suggests that the structural features of pteridine derivatives might contribute to their effectiveness in inhibiting tumor growth.

Anti-inflammatory Effects

Pteridine derivatives have been reported to modulate immune responses, potentially reducing inflammation. The ability to decrease lymphocyte proliferation and cytokine release has been noted in several studies involving similar compounds . This indicates a potential for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.